3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid
Description
This compound is a hybrid organic molecule featuring two orthogonal protecting groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group is attached to the nitrogen of a piperidin-2-yl moiety, while the Fmoc group is linked to the amino substituent of a propanoic acid backbone. Such dual-protected structures are critical in solid-phase peptide synthesis (SPPS), where selective deprotection (Boc via acids, Fmoc via bases) enables sequential peptide chain elongation .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-27(2,3)33-26(32)29-15-9-8-10-18(29)16-24(25(30)31)28-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23-24,28H,8-10,15-17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSJILRQHAVDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(C(=O)O)NCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling of the fluorenylmethyl group. Common reagents used in these reactions include protecting agents like tert-butoxycarbonyl (Boc), coupling reagents such as EDCI or DCC, and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Deprotection Reactions
The compound contains two orthogonal protecting groups: tert-butoxycarbonyl (Boc) on the piperidine nitrogen and fluorenylmethyloxycarbonyl (Fmoc) on the α-amino group. These groups enable sequential deprotection for targeted synthesis:
Key Findings :
- Boc deprotection occurs under mild acidic conditions without affecting the Fmoc group .
- Fmoc cleavage requires basic conditions, preserving the acid-sensitive Boc group .
Peptide Coupling and Amide Formation
The carboxylic acid and deprotected amino groups participate in peptide bond formation. Common coupling agents include:
| Coupling Agent | Activator/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | N,N-Diisopropylethylamine (DIPEA) | THF/DCM | 75–85 | |
| HATU | DIPEA | DMF | 80–90 |
Example Reaction :
After Fmoc removal, the free amine reacts with activated esters (e.g., 2-naphthoyl chloride ) in THF to form amide bonds .
Esterification and Hydrolysis
The carboxylic acid moiety undergoes esterification for solubility modulation or intermediate protection:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | DCC/DMAP, methanol | Methyl ester derivative | |
| Hydrolysis | LiOH in THF/H<sub>2</sub>O (0°C to RT) | Regenerates carboxylic acid |
Note : Ester derivatives are stable under Boc/Fmoc deprotection conditions, enabling selective modifications .
Comparative Reactivity with Structural Analogues
The piperidine-2-yl substitution introduces distinct steric and electronic effects compared to analogues:
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is being explored for its role as a building block in the synthesis of novel therapeutic agents. Its piperidine moiety is known for enhancing the pharmacological profile of drugs, particularly in targeting central nervous system disorders. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the synthesis of complex molecules with improved bioavailability and efficacy.
1.2 Anticancer Research
Studies have indicated that compounds similar to this piperidine derivative exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases that play critical roles in cellular signaling and disease progression. By modifying the piperidine structure, researchers can enhance selectivity and potency against specific enzyme targets, paving the way for the development of new inhibitors .
2.2 Metabolomics
Recent advancements in metabolomics have seen the application of this compound in profiling metabolic pathways. Its derivatives can serve as standards or probes to identify biomarkers associated with diseases such as diabetes and cardiovascular conditions . The ability to trace these compounds within biological systems allows for a deeper understanding of metabolic dysregulation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC4677775 | Joint modeling in clinical trials | Demonstrated how patient-reported outcomes correlate with treatment efficacy using compounds like this one as part of therapeutic regimens. |
| PMC11494259 | Implementation science in healthcare | Highlighted the role of chemical derivatives in developing clinical decision support tools that improve patient outcomes through better treatment strategies. |
| ResearchGate | Qualitative research methodologies | Discussed the integration of chemical compounds in designing studies that assess drug efficacy through qualitative data collection methods. |
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C28H34N2O6 (based on analogous compounds in ).
- Molecular Weight : ~494.58 g/mol .
- Applications : Intermediate in medicinal chemistry, peptide drug development, and bioconjugation .
Comparison with Structurally Similar Compounds
Positional Isomers on Piperidine Ring
- Example: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid (CAS: 457060-97-8) . Structural Difference: The Boc group is on the piperidin-3-yl position instead of piperidin-2-yl. Impact: Altered steric hindrance and electronic effects may influence coupling efficiency in peptide synthesis. Piperidin-3-yl derivatives often exhibit lower conformational rigidity compared to 2-yl analogs, affecting substrate-enzyme interactions .
Backbone Variants
- Example: 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid (Similarity: 0.86) . Structural Difference: Acetic acid replaces propanoic acid, and the Boc group is absent. Impact: Shorter carbon chain reduces solubility in polar solvents (e.g., DMF, acetonitrile) and limits utility in long-chain peptide assembly. The absence of Boc restricts orthogonal deprotection strategies .
Piperidine vs. Azetidine or Cyclopropane Derivatives
- Example: 1-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)(Fmoc)amino]methyl}cyclopropane-1-carboxylic acid (Enamine #EN300-781292) . Structural Difference: Cyclopropane and cyclohexane backbones replace piperidine. Impact: Increased ring strain in cyclopropane derivatives enhances reactivity but may compromise stability. Cyclohexane-based analogs offer improved hydrophobicity, suitable for membrane-penetrating peptides .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, starting with the introduction of the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups to the piperidine and amino moieties, respectively. Key steps include:
- Boc protection of the piperidine nitrogen under mild basic conditions (e.g., triethylamine in dichloromethane) .
- Fmoc conjugation to the amino group using Fmoc-Cl (chloride) or active esters in anhydrous solvents .
- Purification via column chromatography or HPLC to achieve >95% purity, monitored by TLC and confirmed via NMR and mass spectrometry . Automated peptide synthesizers are recommended for scalability and reproducibility .
Q. Why are Boc and Fmoc groups critical in this compound’s design?
- Boc Group : Protects the piperidine nitrogen during synthesis, removable under acidic conditions (e.g., TFA) without affecting other functional groups .
- Fmoc Group : Shields the amino group, allowing selective deprotection with mild bases (e.g., piperidine in DMF) for subsequent peptide coupling . These orthogonal protecting groups enable sequential, site-specific modifications in peptide elongation .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, particularly at the piperidine and amino acid chiral centers?
- Use enantiomerically pure starting materials (e.g., L/D-amino acids) to control configuration .
- Optimize reaction conditions (e.g., low temperature, chiral catalysts) to minimize racemization during Fmoc coupling .
- Monitor stereochemistry via circular dichroism (CD) or chiral HPLC .
- Example: In , ethyl 2-((S)-2-Fmoc-amino-3-(tert-butoxy)propanamido)-2-methoxyacetate was characterized by ¹H/¹³C NMR to confirm stereochemistry .
Q. What analytical strategies resolve contradictions in reaction yields or byproduct formation?
- Low Yields : Optimize solvent polarity (e.g., DMF for Fmoc reactions) and stoichiometry of coupling reagents (e.g., HATU/DIPEA) .
- Byproducts : Use quenching agents (e.g., acetic anhydride) to cap unreacted amino groups .
- Advanced techniques like LC-MS/MS identify trace impurities, while kinetic studies (e.g., variable-temperature NMR) elucidate reaction mechanisms .
Q. How does this compound interact with biological targets in drug discovery contexts?
- The Fmoc group enhances cell permeability, while the piperidine-Boc moiety can target enzymes or receptors (e.g., proteases, GPCRs) .
- Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD values) to macromolecules .
- In , analogs of this compound were tested for antiviral activity via HIV-1 entry inhibition assays .
Methodological Guidance
Q. What techniques validate the compound’s structural and functional properties?
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons), high-resolution mass spectrometry (HRMS) .
- Functional Assays : Fluorescence polarization for target engagement or enzymatic assays (e.g., inhibition kinetics) .
Q. How to troubleshoot low coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Ensure proper swelling of resin (e.g., DCM or DMF for 30 min pre-treatment) .
- Use fresh coupling reagents (e.g., HATU, PyBOP) and extend reaction times (2–4 hrs) .
- Monitor completion via Kaiser test or TNBS assay for free amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
